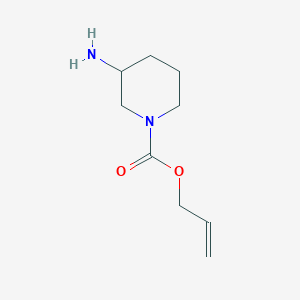

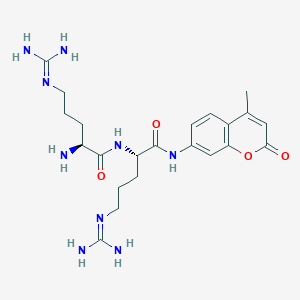

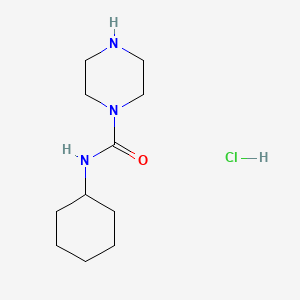

3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. The tert-butyl ester group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its stability and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives has been reported in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which also includes in situ hydrolysis of tert-butyl esters . Additionally, a regioselective and transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been described, starting from 3-substituted pyridine precursors . These methods highlight the versatility of tert-butyl esters in facilitating the synthesis of complex nitrogenous compounds.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl ester groups has been studied using various analytical techniques. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative has been determined, revealing the conformation of the piperazine ring and the dihedral angles between different aromatic systems in the molecule . Similarly, the structure of a pyridine-3-carboxylic acid derivative with a tert-butyl ester group has been confirmed by spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

Tert-butyl esters are known to participate in a variety of chemical reactions. They can undergo hydrolysis to yield the corresponding carboxylic acids, as demonstrated in the synthesis of pyrrole-3-carboxylic acids . Additionally, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid has been shown to react with singlet oxygen to form peroxidic intermediates, which can then couple with nucleophiles to yield substituted pyrroles . These reactions underscore the reactivity of tert-butyl esters in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester derivatives can be elucidated through computational and experimental studies. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, have been used to study the properties of nitrogenous compounds containing tert-butyl ester groups . These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties of the compounds.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYBAUQIHNEEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)